molecular formula C25H22ClN3OS B2475942 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922624-84-8

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No. B2475942
CAS RN: 922624-84-8
M. Wt: 447.98
InChI Key: UPKCTNFNLYFYEU-UHFFFAOYSA-N
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Description

The compound “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a derivative of benzothiazole, which is a heterocyclic compound . It has been studied for its potential anticancer properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . The structures of the compounds are usually confirmed by NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using techniques like FT-IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of phosphorus oxychloride, which activates the carbonyl group of aromatic acids and increases its electrophilicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined using elemental analysis . This provides information about the percentage composition of different elements in the compound .

Scientific Research Applications

Metabolism and Disposition

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, as part of the arylpiperazine class, undergoes extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects in humans and animals, with some also showing affinity for other neurotransmitter receptors. The extensive tissue distribution, including the brain, and primary biotransformation by CYP2D6-dependent oxidation to hydroxylates highlight its significant pharmacokinetic properties (Caccia, 2007).

DNA Binding Properties

The compound's relevance in research extends to its structural analogues, such as Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, indicating potential applications in cellular biology, including chromosome and nuclear staining and analysis of nuclear DNA content. This showcases the compound's utility in understanding DNA interactions and potential applications in drug design (Issar & Kakkar, 2013).

Antimycobacterial Activity

The piperazine scaffold, which is central to the structure of this compound, has been extensively explored for its antimycobacterial properties. Piperazine derivatives exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This indicates its potential application in the development of new antimycobacterial agents (Girase et al., 2020).

Therapeutic Uses in Psychiatry

The molecule's structural analogues have demonstrated efficacy in the treatment of psychotic and mood disorders, with applications ranging from schizophrenia to bipolar depression. This underscores the compound's relevance in the development of novel psychotropic medications, highlighting the importance of its pharmacodynamic profile in understanding and treating psychiatric conditions (Pompili et al., 2018).

properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3OS/c26-20-11-12-21-22(17-20)31-25(27-21)29-15-13-28(14-16-29)24(30)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKCTNFNLYFYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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